molecular formula C16H13Cl2NO3S B2913507 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one CAS No. 1025195-40-7

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one

Cat. No.: B2913507
CAS No.: 1025195-40-7
M. Wt: 370.24
InChI Key: XSXVMMLMYQKWRA-YBEGLDIGSA-N
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Description

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one is a synthetic organic compound featuring a conjugated enone backbone substituted with two distinct 4-chlorophenyl groups: one as an amino substituent and the other as a sulfonyl group. Such compounds are often explored for their applications in medicinal chemistry and materials science due to the tunability of their substituents .

Properties

IUPAC Name

(Z)-4-(4-chloroanilino)-3-(4-chlorophenyl)sulfonylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c1-11(20)16(10-19-14-6-2-12(17)3-7-14)23(21,22)15-8-4-13(18)5-9-15/h2-10,19H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVMMLMYQKWRA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chloroaniline reacts with an appropriate butenone derivative under controlled conditions to form an intermediate.

    Sulfonylation: The intermediate is then treated with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Substituents (Position) Functional Groups
4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one C₁₆H₁₂Cl₂NO₃S 4-Chlorophenyl (amino, sulfonyl) Enone, sulfonyl, aromatic amino
3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one C₁₂H₁₂ClNOS 4-Chlorophenyl (sulfanyl), dimethylamino Enone, sulfanyl, tertiary amino
4-(4-Nitrophenyl)but-3-en-2-one C₁₀H₉NO₃ 4-Nitrophenyl Enone, nitro
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one C₂₀H₂₁NO₄ 4-Acetylanilino, 3,4-dimethoxyphenyl Enone, acetylated amino, methoxy

Key Observations:

  • Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing compared to the sulfanyl group in its analog (C₁₂H₁₂ClNOS), which is electron-donating.
  • Lipophilicity: The dual 4-chlorophenyl groups in the target compound enhance lipophilicity compared to the methoxy-substituted analog (C₂₀H₂₁NO₄), which may improve membrane permeability but reduce aqueous solubility .
  • Steric and Basicity Differences: The dimethylamino group in C₁₂H₁₂ClNOS is a tertiary amine, offering greater basicity than the aromatic amino group in the target compound. This distinction could influence pH-dependent solubility or interaction with biological targets .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW: 369.25 g/mol) is heavier than the nitro-substituted analog (MW: 191.18 g/mol) due to the additional chlorophenyl and sulfonyl groups. Its higher polarity (from sulfonyl and amino groups) may favor solubility in polar aprotic solvents like DMSO .
  • Thermal Stability: Sulfonyl-containing compounds generally exhibit higher thermal stability than sulfanyl analogs due to stronger sulfur-oxygen bonds. Computational studies using density-functional theory (DFT) could further elucidate these trends .

Biological Activity

The compound 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one , also known by its CAS number 1025195-40-7, is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the biological activity of this compound, including its antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Cl2N2O2SC_{14}H_{12}Cl_2N_2O_2S, with a molecular weight of approximately 335.23 g/mol. Its structural characteristics include a chlorophenyl group and a sulfonyl moiety, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, a related compound showed significant inhibition against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli)Weak to Moderate

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor . It has been reported to inhibit urease effectively, which is crucial for treating conditions related to urea metabolism . In addition, the compound has shown promise in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases.

Anticancer Potential

The anticancer properties of this compound are being explored through various studies. Research indicates that similar compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, compounds derived from this class have shown selective cytotoxicity against breast cancer cell lines while sparing non-cancerous cells .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on a series of sulfonamide derivatives revealed that the presence of the chlorophenyl group significantly enhanced antimicrobial activity against several pathogens .
  • Computational Studies : Molecular docking studies have elucidated the interaction mechanisms between these compounds and target enzymes, providing insights into their binding affinities and potential efficacy as therapeutic agents .
  • In Vivo Studies : In animal models, derivatives of this compound demonstrated significant tumor reduction in xenograft models of breast cancer, suggesting a promising avenue for further development in oncology .

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